BenchChemオンラインストアへようこそ!

Digitoxigenin

Cardiotoxicity In vitro models Cardiac glycosides

Digitoxigenin is the isolated, non-sugar aglycone core of the cardiac glycoside digitoxin. Unlike the parent glycoside, it binds the Na⁺/K⁺-ATPase receptor site directly with nanomolar potency but exhibits a distinct cardiotoxic profile and significantly shorter half-life, making it a non-substitutable probe for deconvoluting signaling from pharmacokinetics. This minimum ≥98% (HPLC) standard is supplied for controlled SAR derivatization, hiPSC-CM cardiotoxicity calibration (FPD shortening –36.9% at 600 nM), and LC/MS-MS metabolism studies. Choose the aglycone when you must eliminate glycoside-side-chain variables—results obtained with digitoxin or digoxin cannot be extrapolated to the aglycone itself.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
CAS No. 143-62-4
Cat. No. B1670572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxigenin
CAS143-62-4
SynonymsDigitoxigenin;  Cerberigenin;  Thevetigenin;  Echujetin;  Digitoxigenine; 
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
InChIInChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1
InChIKeyXZTUSOXSLKTKJQ-CESUGQOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Digitoxigenin (CAS 143-62-4): A Core Cardenolide Aglycone for Cardiac Glycoside Research and Anti-Proliferative Studies


Digitoxigenin (CAS 143-62-4) is a cardenolide steroid aglycone and the core pharmacophore of the cardiac glycoside digitoxin [1]. As the non-sugar component of this clinically significant compound, it exhibits nanomolar potency inhibition of Na⁺/K⁺-ATPase by binding directly to the digitalis receptor site on the enzyme's extracellular domain [2]. Naturally sourced from *Digitalis lanata*, *Digitalis purpurea*, and various *Nerium* species [3], digitoxigenin serves as a critical tool for investigating the structure-activity relationships (SAR) of cardenolides, understanding Na⁺/K⁺-ATPase signaling, and developing novel therapeutic agents targeting cancer and viral infections.

Why Digitoxigenin (CAS 143-62-4) Cannot Be Readily Substituted in Cardiotonic and Anticancer Research


While digitoxigenin shares the core cardenolide scaffold with other aglycones like digoxigenin and ouabagenin, substituting it with a glycosylated analog such as digoxin or digitoxin is not a scientifically neutral decision [1]. The presence, type, and number of sugar moieties profoundly alter both pharmacokinetics and pharmacodynamics. For instance, the sugar side-chain is critical for therapeutic index and bioavailability [2]. Direct comparisons in controlled systems reveal that digitoxigenin exhibits a distinct cardiotoxic profile and a significantly shorter in vivo half-life compared to its parent glycoside, digitoxin [3]. These fundamental differences in activity and metabolism mean that experimental results obtained with digitoxin or digoxin cannot be directly extrapolated to predict the behavior or utility of the digitoxigenin aglycone itself. The following sections provide quantitative evidence to guide proper compound selection.

Quantitative Differentiation of Digitoxigenin (CAS 143-62-4) vs. In-Class Comparators


Cardiac Effect Comparison of Digitoxigenin vs. Digoxin and Oleandrin in a Human iPSC-Derived Cardiomyocyte Model

In a direct head-to-head comparison using a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model, digitoxigenin's effect on field potential duration (FPDc) was quantified and ranked against other oleander-derived cardenolides and the clinical standard, digoxin [1]. At a concentration of 600 nM, digitoxigenin induced a field potential duration shortening of -36.9 ± 1.2%. This effect was more potent than that observed for digoxin, placing it in the middle of the tested compound range. A complete beat arrest was observed at a concentration of 1000 nM for digitoxigenin, establishing a clear rank order of cardiotoxicity [2].

Cardiotoxicity In vitro models Cardiac glycosides

In Vivo Metabolic Fate and Clearance of Digitoxigenin vs. Digitoxin

A direct comparative study in guinea pigs evaluated the in vivo disposition of ³H-digitoxigenin versus its parent glycoside, ³H-digitoxin [1]. The study revealed a stark difference in metabolic stability and route of elimination. Digitoxigenin was fully metabolically degraded within the experimental timeframe, in contrast to digitoxin, which was only partially metabolized. Furthermore, the elimination pathways differed significantly: digitoxin and its metabolites were preferentially excreted via the liver, while digitoxigenin and its degradation products were primarily eliminated through the kidneys. This fundamental difference in clearance mechanism is a key differentiator.

Pharmacokinetics Drug metabolism Aglycone vs. glycoside

Enhanced Cytotoxic Potency of Semi-Synthetic Digitoxigenin Derivatives vs. Parent Aglycone

Research demonstrates that digitoxigenin is a highly effective scaffold for generating derivatives with significantly improved therapeutic indices. Semi-synthetic compounds derived from 3β-azido-3-deoxydigitoxigenin were evaluated for cytotoxicity and antiviral activity [1]. Two derivatives, compounds 10 and 11, exhibited IC₅₀ values against human cancer cell lines (PC3, A549, HCT-8, LNCaP) that were similar to those of the standard chemotherapeutic agent, paclitaxel. Critically, these same derivatives showed reduced toxicity toward non-cancerous cell lines (MRC-5 and HGF), yielding high selectivity index (SI) values > 1000 against HSV-1 and HSV-2 replication. This is a marked improvement over the non-selective toxicity profile of the parent digitoxigenin aglycone.

Anticancer activity Medicinal chemistry Structure-activity relationship

In Vitro Antiproliferative Activity of Digitoxigenin and Its Glycosides Against Fibrosarcoma Cells

The antiproliferative potential of digitoxigenin and its naturally occurring glycosides was assessed against the highly metastatic human HT-1080 fibrosarcoma cell line [1]. While a direct IC₅₀ for the free aglycone was not specified in the abstract, the study reports that the isolated cardenolides, which include digitoxigenin glycosides like digitoxigenin gentiobioside, strongly inhibited cell proliferation with IC₅₀ values ranging from 54 to 1600 nM. This demonstrates the potent activity of the digitoxigenin scaffold in a metastatic cancer model. The variance in IC₅₀ values within this range highlights the critical influence of the specific sugar units attached to the digitoxigenin core, providing a clear rationale for investigating the aglycone and its various glycosylated forms to optimize potency and selectivity.

Antiproliferative activity Cancer biology Natural products

Key Research and Development Applications for Digitoxigenin (CAS 143-62-4)


Medicinal Chemistry and SAR Studies of Cardiac Glycosides

Digitoxigenin is the ideal starting material for synthesizing and evaluating novel cardiac glycoside analogs. As demonstrated in Section 3, semi-synthetic modification of the digitoxigenin core can yield derivatives with anticancer potency comparable to paclitaxel and significantly improved antiviral selectivity (SI > 1000) [1]. Using the aglycone allows for controlled, step-wise addition of diverse sugar moieties or other functional groups to systematically probe structure-activity relationships (SAR) and optimize pharmacological profiles, which is not possible when starting with a complete, pre-existing glycoside like digoxin.

Cardiotoxicity Screening and Safety Pharmacology

Digitoxigenin serves as a critical reference standard in assays designed to detect Na⁺/K⁺-ATPase-mediated cardiotoxicity. Quantitative evidence from a hiPSC-CM model establishes its specific rank-order potency for inducing field potential shortening (-36.9 ± 1.2% at 600 nM) and beat arrest (1000 nM) relative to other cardenolides [2]. Its distinct profile, more potent than digoxin but less toxic than oleandrin, makes it a precise and valuable tool for calibrating in vitro cardiotoxicity assays, ensuring that assay windows are appropriately sensitive and that mechanisms of arrhythmia can be reliably studied.

Metabolic Pathway and Pharmacokinetic Analysis

Digitoxigenin is essential for investigations into the metabolism of digitalis glycosides. It is not only the primary pharmacologically active metabolite of digitoxin but also exhibits a fundamentally different clearance profile from its parent compound. Data from comparative in vivo studies show that while digitoxin undergoes partial metabolism and hepatic excretion, digitoxigenin is completely metabolized and primarily eliminated via the kidneys [3]. This makes it an indispensable analytical standard for developing LC/MS-MS methods to quantify drug levels, study metabolic fate in hepatic or renal impairment models, and understand the pharmacokinetic-pharmacodynamic disconnect observed with cardiac glycosides.

Cancer Cell Signaling and Na⁺/K⁺-ATPase Biology

Digitoxigenin is a key molecular probe for studying the non-pumping, signaling functions of the Na⁺/K⁺-ATPase, particularly in cancer biology. Its potent, direct binding to the enzyme's receptor site initiates intracellular signaling cascades that lead to growth inhibition [4]. By using the aglycone, researchers can decouple the specific binding event and subsequent signaling from the complex pharmacokinetics and distribution of the full glycosides, enabling cleaner, more interpretable experiments on the role of the Na⁺/K⁺-ATPase in cell proliferation, apoptosis, and ion homeostasis in cancer and other disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digitoxigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.